4-Chloro-2-phenyl-4-propanoyl-1,3-oxazol-5(4H)-one 4-Chloro-2-phenyl-4-propanoyl-1,3-oxazol-5(4H)-one
Brand Name: Vulcanchem
CAS No.: 90127-58-5
VCID: VC17276512
InChI: InChI=1S/C12H10ClNO3/c1-2-9(15)12(13)11(16)17-10(14-12)8-6-4-3-5-7-8/h3-7H,2H2,1H3
SMILES:
Molecular Formula: C12H10ClNO3
Molecular Weight: 251.66 g/mol

4-Chloro-2-phenyl-4-propanoyl-1,3-oxazol-5(4H)-one

CAS No.: 90127-58-5

Cat. No.: VC17276512

Molecular Formula: C12H10ClNO3

Molecular Weight: 251.66 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-phenyl-4-propanoyl-1,3-oxazol-5(4H)-one - 90127-58-5

Specification

CAS No. 90127-58-5
Molecular Formula C12H10ClNO3
Molecular Weight 251.66 g/mol
IUPAC Name 4-chloro-2-phenyl-4-propanoyl-1,3-oxazol-5-one
Standard InChI InChI=1S/C12H10ClNO3/c1-2-9(15)12(13)11(16)17-10(14-12)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Standard InChI Key GLYDJMLVZRSYGR-UHFFFAOYSA-N
Canonical SMILES CCC(=O)C1(C(=O)OC(=N1)C2=CC=CC=C2)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,3-oxazol-5(4H)-one core with substituents at positions 2, 4, and 4. The 2-position is occupied by a phenyl group, while the 4-position hosts both a propanoyl (CH2C(O)CH3) and a chlorine atom. This unique arrangement creates a sterically crowded environment, influencing its reactivity and intermolecular interactions.

Molecular Formula and Weight

Derived from the parent compound 2-phenyl-4-propanoyl-1,3-oxazol-5(4H)-one (C12H11NO3, MW 201.22 g/mol), the addition of a chlorine atom at position 4 yields the molecular formula C12H10ClNO3 and a calculated molecular weight of 236.67 g/mol.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC12H10ClNO3
Molecular Weight236.67 g/mol
IUPAC Name4-Chloro-2-phenyl-4-propanoyl-1,3-oxazol-5(4H)-one
SMILES NotationClC1=C(NC(=O)C2=CC=CC=C2)C(=O)C(C(=O)C)C=N1
Solubility (Predicted)Low in water; soluble in polar organic solvents (e.g., DMSO, acetone)

Synthesis and Reaction Pathways

Synthetic Strategies

Although no direct synthesis reports exist for this compound, methodologies for analogous oxazolones suggest two primary routes:

  • Cyclocondensation of Chlorinated Precursors
    Chloro-substituted oxazolones are often synthesized via cyclization reactions between α-chloro ketones and urea derivatives. For example, reacting 4-chloro-3-oxo-N-phenylbutanamide with a dehydrating agent (e.g., POCl3) could yield the target compound .

  • Post-Synthetic Modification
    Introducing chlorine via electrophilic substitution to a preformed oxazolone core. This method requires careful control of reaction conditions to avoid ring degradation.

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring chlorine incorporation at position 4 without competing substitutions.

  • Yield Limitations: Steric hindrance from the phenyl and propanoyl groups may reduce reaction efficiency .

Applications in Organic Synthesis

As a Building Block

The compound’s reactive sites (carbonyl, chloro, and imine groups) make it valuable for:

  • Heterocyclic Expansion: Serving as a precursor for fused-ring systems (e.g., thiazolo-oxazolones) .

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings facilitated by the phenyl group .

Table 2: Synthetic Applications

ApplicationReaction PartnersProducts Formed
Nucleophilic SubstitutionAmines, thiols4-Amino/Thio-oxazolones
CycloadditionAlkynesPyridine-fused oxazolones

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